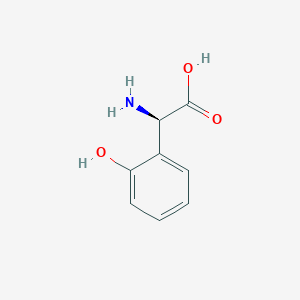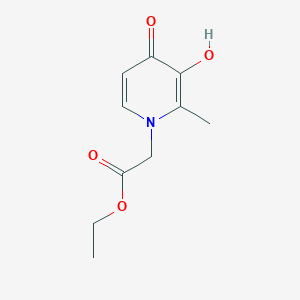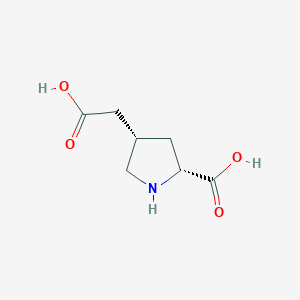
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP or cis-4-hydroxy-L-proline, is a non-proteinogenic amino acid. It is an important component of various bioactive molecules and is widely used in scientific research. CMP is synthesized using different methods and has various biochemical and physiological effects.
Wirkmechanismus
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid exerts its biochemical and physiological effects through various mechanisms. It acts as a substrate for enzymes involved in the biosynthesis of bioactive molecules, such as collagen and neurotransmitters. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid also acts as a metal chelator, which can affect the activity of metal-dependent enzymes. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has been shown to modulate the immune response and inflammation through the regulation of cytokine production. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has various biochemical and physiological effects. It is an important component of collagen, which provides structural support to tissues such as skin, bone, and cartilage. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also involved in the biosynthesis of elastin, which provides elasticity to tissues such as blood vessels and lungs. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has been shown to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has also been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has several advantages for lab experiments. It is commercially available and can be synthesized using various methods. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is stable under normal laboratory conditions and can be stored for extended periods. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also water-soluble, which makes it easy to handle and measure. However, (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has some limitations for lab experiments. It is relatively expensive compared to other amino acids. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also sensitive to pH and temperature, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for the study of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid. One direction is to investigate the potential therapeutic applications of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid in various diseases, such as cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid in more detail, including its interaction with metal ions and enzymes. Further research is also needed to optimize the synthesis method of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid, including the use of new enzymes and microorganisms. Finally, the development of new analytical methods for the detection and quantification of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid will be important for its further study.
Conclusion:
In conclusion, (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is an important non-proteinogenic amino acid with various biochemical and physiological effects. It is synthesized using different methods and has various scientific research applications. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid exerts its effects through various mechanisms and has potential therapeutic applications in various diseases. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is an important molecule for scientific research and has the potential to contribute to the development of new therapies and technologies.
Synthesemethoden
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid can be synthesized using different methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of L-proline with glyoxylic acid, followed by the hydrolysis of the intermediate product. Enzymatic synthesis involves the use of proline hydroxylase, which converts L-proline to (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is widely used in scientific research due to its unique properties. It is an important component of various bioactive molecules, such as collagen, elastin, and proteoglycans. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also involved in the biosynthesis of neurotransmitters, such as dopamine and norepinephrine. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and Alzheimer's disease. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has also been used as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
168034-54-6 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |
InChI-Schlüssel |
QNMBUGAPKCBEDP-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Synonyme |
3-Pyrrolidineaceticacid,5-carboxy-,(3S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



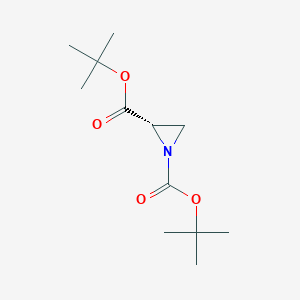
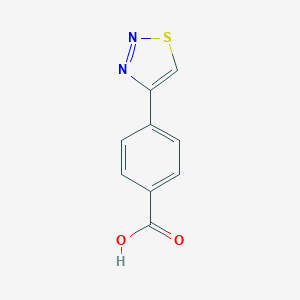
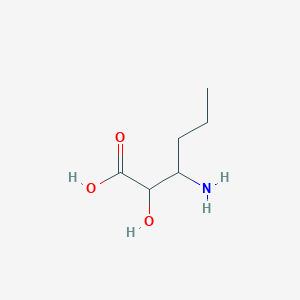
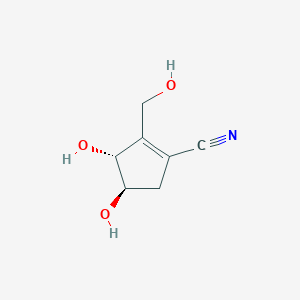
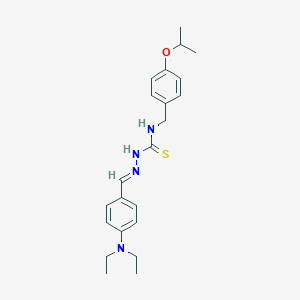
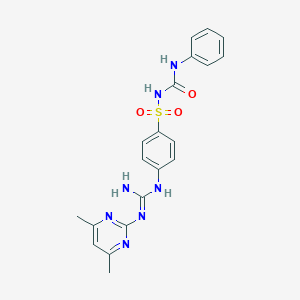
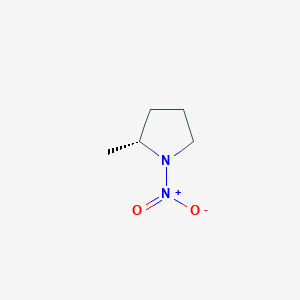
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)


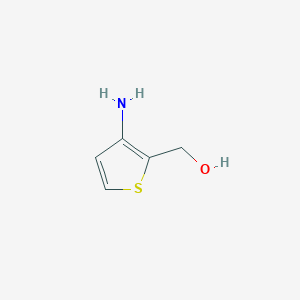
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
